molecular formula C27H28N4O6 B12492357 Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate

Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-nitrophenoxy)acetyl]amino}benzoate

Cat. No.: B12492357
M. Wt: 504.5 g/mol
InChI Key: IFUUXESOTNNKDK-UHFFFAOYSA-N
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Description

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a benzylpiperazine moiety, and a nitrophenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzoate Ester: This step involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Benzylpiperazine Moiety: This step involves the nucleophilic substitution reaction between the benzoate ester and benzylpiperazine.

    Attachment of the Nitrophenoxyacetamido Group: This step involves the reaction of the intermediate compound with 4-nitrophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common electrophiles include alkyl halides and acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzylpiperazine derivatives.

Scientific Research Applications

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety can interact with neurotransmitter receptors, while the nitrophenoxyacetamido group can interact with enzymes and other proteins. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL (S)-4-(1-BENZYLPIPERAZIN-2-YL)BENZOATE
  • METHYL ®-4-(1-BENZYLPIPERAZIN-2-YL)BENZOATE

Uniqueness

METHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-[2-(4-NITROPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the nitrophenoxyacetamido group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H28N4O6

Molecular Weight

504.5 g/mol

IUPAC Name

methyl 4-(4-benzylpiperazin-1-yl)-3-[[2-(4-nitrophenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C27H28N4O6/c1-36-27(33)21-7-12-25(30-15-13-29(14-16-30)18-20-5-3-2-4-6-20)24(17-21)28-26(32)19-37-23-10-8-22(9-11-23)31(34)35/h2-12,17H,13-16,18-19H2,1H3,(H,28,32)

InChI Key

IFUUXESOTNNKDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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